molecular formula C13H17NO3 B2697790 5-Tert-butyl-2-acetamidobenzoic acid CAS No. 950243-30-8

5-Tert-butyl-2-acetamidobenzoic acid

Cat. No.: B2697790
CAS No.: 950243-30-8
M. Wt: 235.283
InChI Key: JIFAYRBNZNBMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-2-acetamidobenzoic acid is an organic compound with the molecular formula C13H17NO3 It is a derivative of benzoic acid, featuring a tert-butyl group and an acetamido group attached to the benzene ring

Properties

IUPAC Name

2-acetamido-5-tert-butylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-8(15)14-11-6-5-9(13(2,3)4)7-10(11)12(16)17/h5-7H,1-4H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFAYRBNZNBMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-acetamidobenzoic acid typically involves the acylation of 5-tert-butyl-2-aminobenzoic acid. One common method is the reaction of 5-tert-butyl-2-aminobenzoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-acetamidobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

5-Tert-butyl-2-acetamidobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-acetamidobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation and pain pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butyl-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of an acetamido group.

    2-Acetamidobenzoic acid: Lacks the tert-butyl group, making it less bulky and potentially less lipophilic.

    5-Tert-butyl-2-aminobenzoic acid: Precursor to 5-Tert-butyl-2-acetamidobenzoic acid, with an amino group instead of an acetamido group.

Uniqueness

This compound is unique due to the presence of both the tert-butyl and acetamido groups, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, potentially affecting the compound’s interaction with biological targets, while the acetamido group can participate in hydrogen bonding and other interactions.

Biological Activity

5-Tert-butyl-2-acetamidobenzoic acid, a compound with notable structural characteristics, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an aromatic carboxylic acid with an acetamido group. Its molecular formula is C13H17NO2, and it has a molecular weight of 219.28 g/mol. The compound features a tert-butyl group that enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it has been suggested that such compounds can affect enzymes related to inflammation and cancer progression.
  • Receptor Interaction : It may interact with various receptors, influencing signaling pathways crucial for cell survival and proliferation.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, which could be beneficial in developing new antibiotics.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on current research findings:

Biological Activity Description References
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryPotential to inhibit inflammatory mediators in vitro.
AntitumorShows promise in inhibiting tumor cell growth in various cancer models.
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of this compound against common bacterial pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic use in treating infections caused by these bacteria.
  • Anti-inflammatory Effects :
    In vitro experiments demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cultures treated with lipopolysaccharides (LPS). This indicates a possible mechanism for its anti-inflammatory activity, which could be relevant for conditions like arthritis.
  • Antitumor Activity :
    Research involving cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism appeared to involve the activation of caspase pathways, highlighting its potential as an anticancer agent.

Research Findings

Recent investigations into the pharmacological properties of this compound have revealed:

  • Synergistic Effects : When combined with other known antimicrobial agents, this compound exhibited enhanced efficacy, suggesting potential for combination therapies.
  • Toxicity Profile : Initial toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully establish its safety in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.